(2-Propoxypyridin-3-yl)boronic acid
Overview
Description
(2-Propoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a propoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of (2-Propoxypyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound participates in electronically divergent processes with the palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation .
- Oxidative Addition : This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Transmetalation : This occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c , indicating that its stability and bioavailability may be affected by temperature and atmospheric conditions.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many synthetic procedures, particularly in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These factors can affect the stability of the compound and its efficacy in the SM coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between a halogenated pyridine derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: (2-Propoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Propoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridinylboronic acid
- (2-Methoxypyridin-3-yl)boronic acid
Comparison: (2-Propoxypyridin-3-yl)boronic acid is unique due to the presence of the propoxy group, which enhances its reactivity and specificity in certain chemical reactions. Compared to phenylboronic acid and pyridinylboronic acid, the propoxy-substituted compound exhibits different steric and electronic properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2-propoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCHOASBQZMXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598914 | |
Record name | (2-Propoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-85-2 | |
Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Propoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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